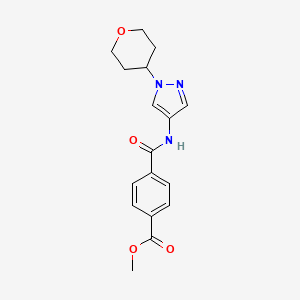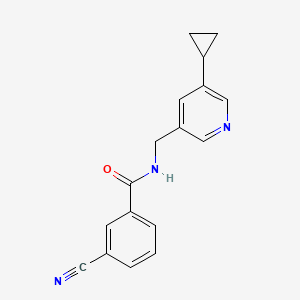
6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride, also known as PIM447, is a small molecule inhibitor that targets the PIM kinase family. PIM kinases are serine/threonine kinases that regulate cell survival, proliferation, and differentiation. PIM447 has shown promising results in preclinical studies and is currently being investigated in clinical trials as a potential treatment for various cancers.
Wirkmechanismus
6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride inhibits the activity of PIM kinases, which are overexpressed in many cancer types. PIM kinases promote cell survival and proliferation by regulating the activity of various downstream signaling pathways, including the PI3K/Akt and JAK/STAT pathways. By inhibiting PIM kinases, this compound disrupts these signaling pathways, leading to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, this compound has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. These effects are mediated through the inhibition of PIM kinase activity and the downstream signaling pathways regulated by PIM kinases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride is its specificity for PIM kinases, which makes it a valuable tool for studying the role of PIM kinases in cancer biology. However, one limitation of this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
For 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride research include the investigation of its efficacy in clinical trials for various cancer types. In addition, further studies are needed to elucidate the mechanisms of action of this compound and to identify potential biomarkers for patient selection and response prediction. Finally, the development of more potent and selective PIM kinase inhibitors may lead to the development of more effective cancer therapies.
Synthesemethoden
The synthesis of 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride involves several steps, including the reaction of 2-chloro-6-methoxypyrimidine with methylthioacetate, followed by the reaction of the resulting intermediate with piperidine-4-amine. The final product is obtained by treating the intermediate with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride has been extensively studied in preclinical models of various cancers, including leukemia, lymphoma, prostate cancer, and multiple myeloma. In these studies, this compound has been shown to inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth.
Eigenschaften
IUPAC Name |
6-methoxy-2-methylsulfanyl-N-piperidin-4-ylpyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS.ClH/c1-16-10-7-9(14-11(15-10)17-2)13-8-3-5-12-6-4-8;/h7-8,12H,3-6H2,1-2H3,(H,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZIZMFGWQJRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NC2CCNCC2)SC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2943330.png)
![N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide](/img/structure/B2943334.png)
![N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2943335.png)


![2-(benzo[d]isoxazol-3-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2943339.png)
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2-indazol-1-ylacetamide](/img/structure/B2943342.png)
![N-[1-(Aminomethyl)cyclohexyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2943343.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2943347.png)



![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2943353.png)